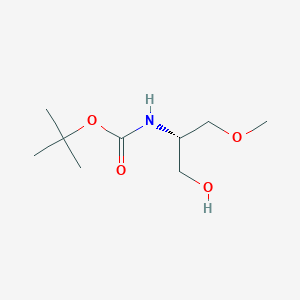

N-Boc-D-Ser(Me)-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJWKLWQJMPMM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications of N Boc D Ser Me Ol As a Chiral Building Block

Asymmetric Construction of Non-Proteinogenic α-Amino Acids

The demand for non-proteinogenic α-amino acids has grown significantly in recent years, driven by their importance in medicinal chemistry, protein engineering, and materials science. nih.gov These unnatural amino acids, when incorporated into peptides or other bioactive molecules, can confer unique structural and functional properties. N-Boc-D-Ser(Me)-ol serves as a key chiral precursor in the asymmetric synthesis of these valuable compounds. rsc.org

Diastereoselective Alkylation and Related C-C Bond Forming Reactions

One of the most powerful applications of this compound is in diastereoselective alkylation reactions to generate new stereocenters with high control. This strategy often involves the conversion of the hydroxymethyl group of this compound into a reactive electrophile or nucleophile, which then participates in a carbon-carbon bond-forming reaction. The inherent chirality of the serine backbone directs the approach of the incoming reactant, leading to the preferential formation of one diastereomer over the other.

For instance, research has demonstrated the use of N-Boc-serine derived cyclic N,O-acetals as chiral templates. acs.org The enolates generated from these systems can undergo diastereoselective alkylation, with the stereochemical outcome being influenced by the reaction conditions and the nature of the alkylating agent. acs.org This approach provides a reliable method for the synthesis of α-alkyl-α-amino acids. acs.org

Table 1: Examples of Diastereoselective Alkylation Reactions Utilizing Serine-Derived Chiral Building Blocks

| Chiral Auxiliary/Precursor | Reaction Type | Product | Diastereomeric Ratio (d.r.) | Reference |

| N-Boc-serine derived N,O-acetal | Enolate Alkylation | α-Alkyl α-amino acid | High retention of configuration | acs.org |

| N-Boc protected sulfoxides | Sulfenate Alkylation | Sulfoxides | Up to 87:13 | uoguelph.ca |

Synthesis of Complex Amino Acid Derivatives

Beyond simple alkylation, this compound is instrumental in the synthesis of more complex and functionally diverse amino acid derivatives. The hydroxyl group can be transformed into a variety of other functional groups, or it can serve as a handle for the attachment of larger molecular fragments. This versatility allows for the creation of amino acids with tailored side chains, which are crucial for probing biological processes and developing new therapeutic agents.

A notable example is the synthesis of l-Dap (2,3-diaminopropanoic acid) derivatives. mdpi.com Starting from N-Fmoc-O-tert-butyl-d-serine, a related protected serine derivative, researchers have developed a synthetic route to orthogonally protected l-Dap methyl esters. mdpi.com This process involves the reductive amination of an aldehyde derived from the serine precursor, highlighting how the chiral backbone directs the stereochemical outcome of subsequent transformations. mdpi.com

Integration into Peptide and Peptidomimetic Frameworks

Peptides and their mimics (peptidomimetics) are at the forefront of drug discovery and materials science. nih.gov this compound and its analogs are frequently incorporated into these structures to modulate their properties, such as proteolytic stability, receptor binding affinity, and secondary structure. nih.govethz.ch

Solid-Phase and Solution-Phase Peptide Synthesis Methodologies

This compound is compatible with both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS). sigmaaldrich.commdpi.com In SPPS, the Boc (tert-butoxycarbonyl) protecting group is commonly used to temporarily block the N-terminus of the amino acid. iris-biotech.de The peptide chain is assembled on a solid support, and the Boc group is removed under acidic conditions before the next amino acid is coupled. iris-biotech.de This iterative process allows for the efficient synthesis of long peptides. nih.gov

Solution-phase synthesis offers advantages for the production of shorter peptides and for large-scale manufacturing. nih.gov Recent advancements have focused on developing faster and more sustainable solution-phase methods. For example, the use of coupling reagents like T3P® has been shown to facilitate rapid and efficient peptide bond formation with minimal racemization, even with N-Boc protected amino acids bearing free hydroxyl groups like serine. mdpi.com

Table 2: Comparison of Peptide Synthesis Methodologies for N-Boc-Amino Acids

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain grown on a solid resin support. iris-biotech.de | Facile purification, automation is possible, can synthesize long peptides. iris-biotech.denih.gov | Requires harsh cleavage conditions (e.g., HF), potential for side reactions. iris-biotech.de |

| Solution-Phase Peptide Synthesis (SolPPS) | All reactants are in solution. nih.gov | Scalable, suitable for short peptides, potentially higher purity of final product. nih.gov | Purification can be more challenging, risk of racemization. mdpi.com |

Formation of Backbone-Modified Peptides and Oligomers

A key strategy to enhance the therapeutic potential of peptides is to modify their backbone structure. nih.gov This can lead to increased stability against enzymatic degradation and improved pharmacokinetic profiles. nih.gov The incorporation of this compound and other non-natural amino acids is a common approach to achieve this. nih.gov

Modifications can include the introduction of N-methyl groups, β-amino acids, or other structural motifs that alter the peptide's conformation and hydrogen bonding patterns. nih.gov For example, the replacement of an L-amino acid with its D-enantiomer, such as D-serine, can significantly impact the peptide's secondary structure and its interaction with biological targets. nih.gov Furthermore, the side chain of serine can be modified to create novel oligomers with unique folding properties, such as peptide nucleic acids (PNAs). nih.gov

Total Synthesis of Biologically Relevant Complex Molecules

The structural and stereochemical information embedded in this compound makes it a valuable starting material for the total synthesis of complex natural products and other biologically active molecules. orgsyn.orgresearchgate.net Its pre-defined stereocenter can be carried through a multi-step synthesis, ultimately being incorporated into the final target molecule.

For instance, Garner's aldehyde, a chiral synthon derived from serine, has been widely used in the asymmetric synthesis of a variety of amino alcohol- and amino acid-containing natural products. orgsyn.org The oxazolidine (B1195125) structure of Garner's aldehyde provides configurational stability and allows for a range of stereocontrolled transformations. orgsyn.org Once the core structure of the target molecule is assembled, the oxazolidine can be unraveled to reveal the α-amino acid or amino alcohol moiety with high enantiomeric purity. orgsyn.org This strategy has been applied to the synthesis of various alkaloids and other complex natural products. nih.gov

Stereocontrolled Access to Natural Product Scaffolds

The inherent chirality of N-Boc-D-serine and its derivatives is frequently exploited to direct the stereochemical outcome of synthetic routes toward complex natural products. The strategy involves using the existing stereocenter from the serine backbone as an anchor point to construct new chiral centers, a process known as substrate-controlled asymmetric induction. researchgate.net This approach is particularly valuable as it can obviate the need for more complex asymmetric catalysts or chiral auxiliaries.

A prominent example of this strategy is in the synthesis of sphingolipids. A concise and efficient synthesis of (-)-D-erythro-sphingosine, a core component of this lipid family, was achieved in high yield and enantiopurity starting from N-Boc-L-serine (the enantiomer of the D-form). emory.edu This synthesis underscores the utility of serine as a starting material due to the natural presence of the required stereocenter and functional groups. emory.edu However, a key challenge in using serine derivatives is the potential for racemization under either acidic or basic conditions. emory.edu Careful selection of reaction conditions, such as using specific base/solvent systems like K2CO3 in acetonitrile, is crucial to preserve the stereochemical integrity of the α-carbon throughout the synthetic sequence. emory.edu

The versatility of serine-derived building blocks extends to other classes of natural products. For instance, aldehydes derived from protected amino acids serve as common starting points for the synthesis of complex molecules like motuporin. mdpi.com The general methodology often involves transforming the carboxyl or hydroxyl group of the serine derivative into a reactive aldehyde, which can then undergo stereocontrolled additions with various nucleophiles to build up the carbon skeleton of the target natural product. mdpi.comresearchgate.net

Table 1: Examples of Natural Product Scaffolds Derived from Serine Building Blocks

| Natural Product/Scaffold | Serine Derivative Used | Key Transformation | Reference |

|---|---|---|---|

| (-)-D-erythro-Sphingosine | N-Boc-L-Serine Thiophenyl Ester | Palladium-catalyzed cross-coupling | emory.edu |

| Motuporin | Protected Amino Acid-derived Aldehyde | Wittig Reaction | mdpi.com |

| Gougerotin Analogs | OtBu-Fmoc-D-Serine | Solid-Phase Peptide Synthesis | acs.org |

Design and Synthesis of Molecular Probes for Chemical Biology

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time within complex living systems. The design of these probes typically involves integrating a recognition moiety, which selectively interacts with a specific biomolecule or ion, with a reporter unit, such as a fluorophore. Chiral molecules like this compound and its analogs are valuable components in probe design, often serving as part of the recognition element or as a structural scaffold.

The synthesis of such probes can be accomplished through standard peptide coupling chemistries, where the serine derivative is linked to other components. For example, in the solid-phase synthesis of analogs of the antibiotic gougerotin, OtBu-Fmoc-D-serine was sequentially coupled to other building blocks on a resin support. acs.org This modular approach allows for the creation of libraries of related compounds that can be screened for specific biological activities or used as probes to investigate cellular pathways. acs.org

A general strategy for creating a targeted molecular probe using a serine derivative would involve coupling the chiral building block to a fluorophore on one side and a targeting ligand or reactive group on the other. The inherent stereochemistry of the serine unit can be critical for achieving specific binding and recognition of the biological target, such as an enzyme active site or a receptor binding pocket. For instance, a near-infrared fluorescent probe was developed for tyrosinase detection by incorporating a specific recognition moiety into a fluorophore. While this specific probe did not use serine, the principle of using a distinct chemical entity for molecular recognition is central to the field.

Table 2: Components of a Hypothetical Molecular Probe Based on a Serine Scaffold

| Component | Function | Example Moiety |

|---|---|---|

| Chiral Scaffold | Provides 3D structure and stereochemical information for specific binding. | This compound |

| Recognition Element | Binds to the biological target (e.g., enzyme, receptor). | A pharmacophore or substrate mimic attached to the serine side chain. |

| Reporter Group | Signals the binding event or location of the probe. | A fluorescent dye (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag. |

| Linker | Connects the components with appropriate spacing and flexibility. | A short polyethylene (B3416737) glycol (PEG) or alkyl chain. |

Development of Chiral Ligands and Organocatalysts

The creation of effective chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. diva-portal.org These molecules transfer their chiral information during a chemical reaction to produce an enantiomerically enriched product. Amino acids and their derivatives, including N-Boc-D-serine, are excellent starting materials for catalyst development because their chirality is naturally derived and they are available in high enantiomeric purity. researchgate.net

One powerful strategy involves incorporating the amino acid structure into a larger framework to create a chiral environment. For example, a direct organocatalytic method was developed for synthesizing axially chiral biaryl amino acids, which were then transformed into novel, axially chiral organocatalysts. nih.gov These catalysts demonstrated high efficiency in asymmetric reactions, showcasing how the chirality originating from an amino acid can be translated into a sophisticated catalytic system. nih.gov

The serine backbone can be used to construct bidentate or polydentate ligands that coordinate to a metal center. The fixed stereochemistry of the serine derivative dictates the spatial arrangement of the ligand around the metal, thereby creating a chiral pocket that directs the approach of substrates. Similarly, in organocatalysis, which avoids the use of metals, the functional groups of the serine derivative (amine, hydroxyl, and carboxyl) can participate directly in the catalytic mechanism through hydrogen bonding or covalent interactions, guiding the stereochemical course of the reaction. researchgate.netbeilstein-journals.org The development of proline-based catalysts, such as Singh's catalyst, provides a well-established precedent for this approach, where an amino acid is the fundamental chiral component. researchgate.net

Table 3: Approaches to Catalyst Development Using Amino Acid Scaffolds

| Catalyst Type | Role of the Serine-Derived Moiety | Example Application | Reference |

|---|---|---|---|

| Chiral Ligand for Metal Catalysis | Coordinates to a metal (e.g., Rh, Ir, Cu), creating a chiral catalytic center. | Asymmetric hydrogenation, aziridination. | diva-portal.orgsigmaaldrich.com |

| Organocatalyst | Forms key non-covalent interactions (e.g., hydrogen bonds) or transient covalent bonds with substrates. | Asymmetric aldol (B89426) reactions, Michael additions. | nih.govbeilstein-journals.org |

| Axially Chiral Catalyst | Serves as the chiral precursor for constructing a molecule with restricted bond rotation (atropisomerism). | Atroposelective synthesis of biaryls. | nih.gov |

Exploitation in the Creation of Stereochemically Defined Heterocyclic Compounds

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are ubiquitous in pharmaceuticals, natural products, and agrochemicals. msu.educhemistrydocs.com The synthesis of these rings with precise control over their three-dimensional structure is a significant objective in organic chemistry. N-Boc-D-serine and its derivatives are exceptionally useful for this purpose, as their functional groups are perfectly poised for intramolecular cyclization reactions that generate stereochemically defined heterocycles. orgsyn.org

A classic and powerful application is the conversion of N-Boc-serine derivatives into Garner's aldehyde, which is a 1,1-dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. orgsyn.org This oxazolidine, a five-membered heterocycle, is formed by protecting the amine and the side-chain hydroxyl group of serine together as an acetonide. This transformation locks the stereocenter and provides a versatile aldehyde handle for further synthetic elaboration, making it a valuable intermediate for natural product synthesis. orgsyn.org

Furthermore, the inherent functionality of serine derivatives allows for the synthesis of various other heterocyclic systems. For example, N-Boc-protected aziridines, which can be derived from serine, can undergo intramolecular Lewis acid-catalyzed reactions to yield oxazolidinones with high enantiomeric excess and retention of configuration. researchgate.net The ability to use the serine backbone to direct the formation of a new ring system while preserving the original chirality is a testament to its utility as a chiral building block. beilstein-journals.orgclockss.org This strategy provides a reliable pathway to a wide range of enantiopure heterocyclic scaffolds that are otherwise difficult to access. researchgate.net

Table 4: Synthesis of Heterocycles from Serine Derivatives

| Starting Serine Derivative | Resulting Heterocycle | Key Reaction Type | Reference |

|---|---|---|---|

| N-Boc-D-Serine | 2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid | Acetonide formation | orgsyn.org |

| N-Boc-D-Serine Methyl Ester | (R)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate (Garner's Aldehyde) | Acetonide formation followed by reduction and oxidation | orgsyn.org |

| N-Boc-protected Aziridine Aldehyde | Oxazolidinone | Reductive cyclization | researchgate.net |

Mechanistic Insights and Stereochemical Control

Reaction Mechanism Elucidation for Transformations Involving N-Boc-D-Ser(Me)-ol

The transformations of this compound are governed by the interplay of its functional groups and the reaction conditions employed. The tert-butoxycarbonyl (Boc) protecting group and the stereogenic center of the D-serine backbone are key determinants of the reaction pathways and the resulting stereochemistry.

Role of the Boc Group in Reaction Pathways and Selectivity

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the construction of complex molecules. genscript.com Its primary function is to temporarily block the reactivity of the amine group, thereby preventing unwanted side reactions and allowing for controlled, stepwise chemical modifications at other sites of the molecule. genscript.com The Boc group's influence on reaction pathways and selectivity in transformations involving this compound is multifaceted:

Steric Hindrance: The bulky nature of the tert-butyl group can sterically hinder the approach of reagents to nearby reactive centers, thereby influencing the regioselectivity and stereoselectivity of a reaction. This steric bulk can direct incoming groups to the less hindered face of a molecule, a principle often exploited in diastereoselective reactions.

Electronic Effects: The carbamate (B1207046) functionality of the Boc group can influence the electronic properties of the molecule. While primarily considered an electron-withdrawing group, its impact can be subtle and context-dependent. In some cases, the lone pairs on the oxygen atoms of the carbamate can participate in chelation with metal catalysts, thereby influencing the geometry of the transition state and directing the stereochemical outcome.

Conformational Rigidity: The presence of the Boc group can restrict the conformational freedom of the amino acid backbone. This can lead to a more defined three-dimensional structure, which in turn can enhance the facial selectivity of reactions at adjacent centers. For instance, intramolecular hydrogen bonding involving the Boc carbonyl group can lock the molecule into a specific conformation, predisposing it to a particular reaction trajectory. mdpi.commdpi.com

Stability and Cleavage: The Boc group is known for its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. researchgate.net It is, however, readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which allows for its selective removal without disturbing other acid-labile protecting groups. organic-chemistry.org This orthogonality is a cornerstone of modern protecting group strategy in multi-step synthesis. organic-chemistry.org

Influence of Stereogenic Centers on Reaction Outcome

The inherent chirality of the D-serine core in this compound is a critical factor in controlling the stereochemical outcome of its reactions. The existing stereocenter at the α-carbon serves as a source of chiral information that can be transferred to newly formed stereocenters during a reaction, a process known as chiral induction.

The stereochemical outcome of reactions is often dictated by the relative orientation of the substituents around the existing stereocenter. For example, in alkylation reactions of enolates derived from serine derivatives, the incoming electrophile will preferentially approach from the less sterically hindered face of the enolate, leading to the formation of one diastereomer in excess. unav.edunih.gov The specific diastereomer formed depends on the conformation of the transition state, which is influenced by factors such as the nature of the base, solvent, and any additives present. nih.gov

In the synthesis of complex natural products, the stereogenic center of a chiral pool starting material like a serine derivative can direct the formation of multiple new stereocenters with high diastereoselectivity. mdpi.com This substrate-controlled approach is a powerful strategy for the efficient construction of stereochemically rich molecules.

Theoretical and Computational Studies in Predicting Stereochemical Outcomes

In recent years, theoretical and computational chemistry have become indispensable tools for predicting and rationalizing the stereochemical outcomes of chemical reactions. numberanalytics.comnumberanalytics.com By modeling the structures and energies of reactants, transition states, and products, chemists can gain valuable insights into the factors that govern stereoselectivity.

Conformational Analysis and Transition State Modeling

The prediction of stereochemical outcomes often begins with a thorough conformational analysis of the reactants and key intermediates. For molecules with multiple rotatable bonds, such as N-Boc-protected amino acids, identifying the lowest energy conformers is crucial, as these are the most likely to be involved in the reaction. Techniques like molecular mechanics and quantum mechanics are employed to explore the potential energy surface and identify stable conformations. researchgate.netacs.orgresearchgate.net

Once the relevant conformers are identified, transition state modeling is used to investigate the different possible reaction pathways. By calculating the energies of the various transition states leading to different stereoisomeric products, it is possible to predict which pathway is favored and therefore which stereoisomer will be the major product. For instance, in the alkylation of serine-derived enolates, computational studies have been used to model the transition states for alkylation from the re and si faces of the enolate, providing a rationale for the observed diastereoselectivity. unav.edu Density functional theory (DFT) calculations are a common method for these types of studies. numberanalytics.com

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations provide a quantitative measure of the energies involved in a chemical reaction. aanda.orgresearchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for competing reaction pathways, one can predict the kinetic product distribution. The pathway with the lower activation energy will be faster and will lead to the major product.

These calculations can also be used to determine the relative thermodynamic stabilities of the different stereoisomeric products by comparing their Gibbs free energies (ΔG). This information is particularly useful for reactions that are reversible or that can equilibrate to the thermodynamically most stable product. Quantum chemical methods like DFT and Møller-Plesset perturbation theory (MP2) are frequently used to obtain accurate reaction energetics. researchgate.net

Principles of Chiral Induction and Diastereocontrol

Chiral induction is the process by which an existing chiral center in a molecule influences the creation of a new chiral center during a chemical reaction. Diastereocontrol refers to the selective formation of one diastereomer over another. In the context of this compound, these principles are central to its use as a chiral building block.

The stereochemical outcome of a reaction is often governed by minimizing steric and electronic repulsions in the transition state. The Felkin-Anh model and its variants are often used to predict the outcome of nucleophilic additions to chiral carbonyl compounds. These models consider the steric bulk of the substituents on the α-carbon to the carbonyl group to predict which face of the carbonyl will be preferentially attacked.

In cyclic systems, the conformational constraints of the ring can lead to very high levels of diastereoselectivity. For example, the diastereoselective alkylation of bicyclic lactams derived from amino acids has been shown to proceed with high facial selectivity due to the rigid conformation of the bicyclic system. researchgate.net Similarly, the formation of bicyclic N,O-acetals from serine derivatives can lock the molecule into a specific conformation, leading to highly diastereoselective alkylation reactions. unav.edunih.gov

The use of chiral auxiliaries is another powerful strategy for achieving high levels of diastereocontrol. numberanalytics.comrenyi.hu A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. While this compound itself is a chiral starting material, the principles of chiral auxiliaries are relevant to understanding how its inherent chirality directs subsequent transformations.

Exploration of Self-Regeneration of Stereocenters (SRS) Principles

The principle of Self-Regeneration of Stereocenters (SRS) offers a powerful strategy for the stereoselective α-alkylation of amino acids, including serine derivatives, without the need for an external chiral auxiliary. ethz.ch This method relies on the temporary conversion of the initial stereocenter into a new chiral element, which then directs the stereoselective introduction of a new substituent at the original site. ethz.chcapes.gov.br The application of SRS to serine derivatives, particularly N-Boc protected forms, has been a subject of significant research, providing a pathway to α-substituted serine analogues with high stereochemical control. whiterose.ac.ukaalto.fi

The SRS process, as applied to a protected serine derivative like N-Boc-serine, generally follows a four-step sequence: ethz.chcapes.gov.br

Formation of a Temporary Chiral Center: The amino and hydroxyl groups of the serine derivative react with an achiral aldehyde or ketone (e.g., pivalaldehyde) to form a cyclic N,O-acetal, typically an oxazolidine (B1195125). aalto.fidntb.gov.ua This reaction creates a new stereocenter at the acetal (B89532) carbon, and the formation of one diastereomer is often favored. ethz.ch

Trigonalization of the Original Stereocenter: The α-proton at the original stereocenter of the serine backbone is removed using a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to generate a trigonal, planar enolate. ethz.chscispace.com The chirality of the molecule is now held by the temporary stereocenter on the oxazolidine ring.

Diastereoselective Alkylation: The chiral enolate then reacts with an electrophile (e.g., an alkyl halide). The existing stereocenter on the oxazolidine ring directs the approach of the electrophile, leading to a highly diastereoselective alkylation. scispace.comunav.edu The facial selectivity of this step is often dictated by steric hindrance, where the electrophile adds to the face opposite the bulkier substituent on the oxazolidine ring. aalto.fi

Removal of the Temporary Chiral Center: The oxazolidine ring is hydrolyzed, typically under acidic conditions, to cleave the acetal. This step removes the temporary stereocenter and regenerates the amino and hydroxyl groups, yielding the α-substituted serine derivative with a newly formed quaternary stereocenter. ethz.ch

Research into the diastereoselective alkylation of N-Boc-serine derived oxazolidines has demonstrated the efficacy of this approach. For instance, studies on bicyclic N,O-acetals derived from N-Boc-L-serine methyl ester have shown outstanding diastereoselectivity in alkylation reactions. unav.edu The rigidity of the bicyclic structure enhances the facial bias during the alkylation of the corresponding potassium enolate, leading to efficient retention of configuration. unav.edu

Similarly, the alkylation of chiral isoserine-derived bicyclic N,O-acetals has been investigated, showing good yields and diastereoselectivities with various electrophiles. nih.govacs.org Interestingly, the stereochemical outcome (retention or inversion) was found to be dependent on the relative configuration of the stereocenters in the starting bicyclic system. acs.org This highlights the tunability and mechanistic complexity of SRS-based methodologies.

The following table summarizes representative findings from the diastereoselective alkylation of serine-derived cyclic intermediates, illustrating the high levels of stereocontrol achievable with the SRS principle.

| Starting Material Precursor | Electrophile | Base/Additive | Product Configuration | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| N-Boc-L-isoserine derivative | Methyl iodide | LHMDS/HMPA | Inversion | 95 | 83:17 | nih.govacs.org |

| N-Boc-L-isoserine derivative | Ethyl triflate | LHMDS/HMPA | Inversion | 92 | 85:15 | nih.govacs.org |

| N-Boc-L-isoserine derivative | Benzyl (B1604629) iodide | LHMDS/HMPA | Inversion | 91 | 80:20 | nih.govacs.org |

| N-Boc-L-isoserine derivative | Allyl iodide | LHMDS/HMPA | Inversion | 93 | 87:13 | nih.govacs.org |

| N-Boc-D-serine methyl ester derivative | Methyl triflate | KHMDS | Retention | - | >20:1 | unav.edu |

These studies underscore the utility of the SRS principle in generating α-quaternary serine derivatives, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. aalto.fiscispace.com The ability to control the stereochemical outcome at the α-position through the temporary installation of a directing chiral center makes SRS a cornerstone of modern asymmetric synthesis. ethz.ch

Future Research Directions and Emerging Applications

Expanding the Reactivity Profile of N-Boc-D-Ser(Me)-ol

Future investigations into the reactivity of this compound and its analogs are poised to broaden their synthetic utility. A key area of exploration involves the development of novel strategies for the functionalization of protected serine derivatives. For instance, recent work has demonstrated the asymmetric synthesis of (S)-α-substituted O-methylserine analogs through a sequence of reactions mediated by a Ni(II) complex. rsc.orgrsc.org This methodology, which involves the Michael addition of a methoxide (B1231860) to a dehydroalanine (B155165) complex followed by electrophilic α-alkylation, provides a pathway to enantiomerically pure α-substituted serine derivatives. rsc.orgrsc.org

Further expansion of this reactivity could involve subjecting the terminal alkene and alkyne functionalities of these derivatives to various cross-coupling reactions, such as Sonogashira, Heck, and Glaser couplings, as well as [3+2] cycloadditions. rsc.orgrsc.org These transformations would open avenues to a diverse array of complex α-substituted serine analogs, which can serve as pre-functionalized, O-protected components for peptide synthesis. rsc.orgrsc.org The development of such synthetic routes is crucial for accessing novel peptide structures and other pharmacologically relevant molecules. rsc.orgresearchgate.net

Chemoenzymatic Approaches to this compound and its Derivatives

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach for producing chiral compounds like this compound and its derivatives. researchgate.netlookchem.com Biocatalytic methods, utilizing enzymes such as lipases, transaminases, and oxidases, can provide high efficiency and stereoselectivity under mild reaction conditions. researchgate.netnih.gov

One promising chemoenzymatic strategy involves the kinetic resolution of racemic mixtures. For example, a chemoenzymatic synthesis of N-Boc protected (2S,3R)-3-hydroxy-3-methylproline was developed based on the stereoselective addition of trimethylaluminium to a cyclic β-ketoester, followed by a lipase-catalyzed resolution of the resulting diol. lookchem.comresearchgate.net Specifically, Pseudomonas fluorescens lipase (B570770) was used to catalyze the transesterification of a diol derived from N-protected 3-hydroxy-3-methylproline, enabling the separation of stereoisomers. lookchem.com

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes in the pharmaceutical and fine chemical industries. chiralpedia.comengconfintl.org For chiral building blocks like this compound, the development of sustainable synthetic routes is a key research objective. This involves minimizing the use of hazardous reagents and solvents, reducing waste generation, and improving energy efficiency. engconfintl.org

One approach to greener synthesis is the use of biocatalysis, as discussed in the previous section. engconfintl.org Enzyme-catalyzed reactions often proceed in aqueous media under mild conditions, offering a more environmentally benign alternative to traditional chemical methods that may require harsh reagents and organic solvents. researchgate.netnih.gov For example, the use of engineered aldolases for the synthesis of β-hydroxyl-α-amino acids has been shown to significantly shorten synthetic routes and avoid the use of hazardous materials compared to traditional chemical methods. engconfintl.org

Continuous flow chemistry is another emerging technology that can contribute to the sustainable production of chiral compounds. chiralpedia.com Flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. chiralpedia.com Integrating biocatalysis with flow chemistry presents a particularly powerful combination for developing efficient and sustainable manufacturing processes for this compound and its derivatives. chiralpedia.com

Advancements in Stereochemical Analysis and Chiral Resolution for Serine Derivatives

The accurate determination of enantiomeric purity is critical for the application of chiral compounds in pharmaceuticals and other life science fields. chromatographytoday.com Therefore, the development of advanced analytical techniques for the stereochemical analysis and chiral resolution of serine derivatives, including this compound, is an active area of research.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for separating enantiomers. chromatographytoday.comtandfonline.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin, teicoplanin, and ristocetin (B1679390) A, have proven to be particularly effective for the chiral analysis of N-protected amino acids like their t-BOC and FMOC derivatives. sigmaaldrich.com These CSPs exhibit broad selectivity and can often achieve baseline resolution of enantiomers. sigmaaldrich.com Research has shown that even for compounds that are difficult to resolve, a combination of different chiral columns can be employed to achieve separation without the need for chemical derivatization. tandfonline.com

Q & A

Q. Q. What criteria should guide the inclusion of This compound synthetic data in supplementary materials vs. main manuscripts?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Main manuscript: Include ≤5 critical procedures (e.g., Boc protection, methylation).

- Supplementary: Provide full characterization (NMR, HPLC traces) for all derivatives and failed reactions (e.g., Boc cleavage during methylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.